molecular formula C16H16N4O B10851169 N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide

N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide

Cat. No.: B10851169
M. Wt: 280.32 g/mol
InChI Key: CZTAWAQITKVBNQ-UHFFFAOYSA-N
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Description

N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and an indazole moiety connected by a butyramide linker, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(pyridin-3-yl)-1H-indazol-3-yl)butyramide stands out due to its unique combination of a pyridine ring and an indazole moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(6-pyridin-3-yl-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C16H16N4O/c1-2-4-15(21)18-16-13-7-6-11(9-14(13)19-20-16)12-5-3-8-17-10-12/h3,5-10H,2,4H2,1H3,(H2,18,19,20,21)

InChI Key

CZTAWAQITKVBNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

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